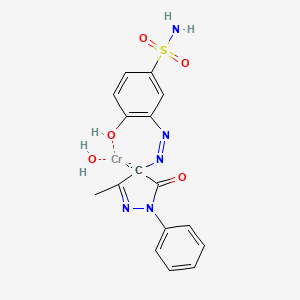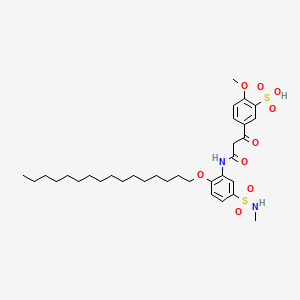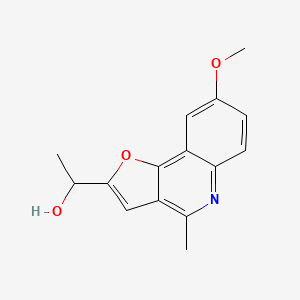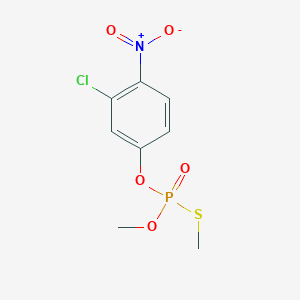
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is an organic thiophosphate compound. It is characterized by the presence of a chloro group at position 3 and a nitro group at position 4 on the phenyl ring. This compound is known for its potent cholinesterase inhibitory properties and is widely used as an insecticide to control a variety of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate typically involves the reaction of 3-chloro-4-nitrophenol with O,S-dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxon derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.
Biology: Employed in studies involving cholinesterase inhibition and enzyme kinetics.
Medicine: Investigated for its potential use in developing treatments for diseases involving cholinesterase dysfunction.
Industry: Utilized as an insecticide in agricultural practices to control pests
Mechanism of Action
The primary mechanism of action of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic receptors, causing paralysis and death in insects .
Comparison with Similar Compounds
Similar Compounds
Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Methyl parathion: O,O-dimethyl O-p-nitrophenyl phosphorothioate.
Ethyl parathion: O,O-diethyl O-p-nitrophenyl phosphorothioate
Uniqueness
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its cholinesterase inhibitory activity compared to other similar compounds. This structural feature makes it a more potent insecticide .
Properties
CAS No. |
90110-57-9 |
|---|---|
Molecular Formula |
C8H9ClNO5PS |
Molecular Weight |
297.65 g/mol |
IUPAC Name |
2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene |
InChI |
InChI=1S/C8H9ClNO5PS/c1-14-16(13,17-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
JLHQXDMEGNVDKP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


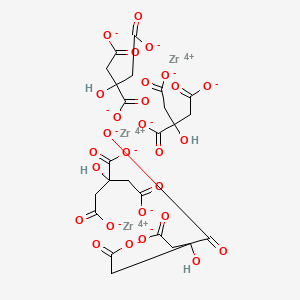
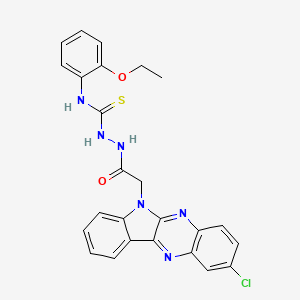

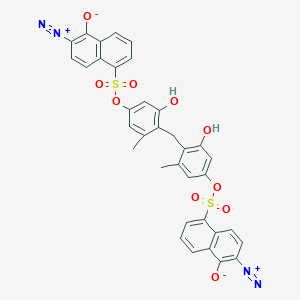
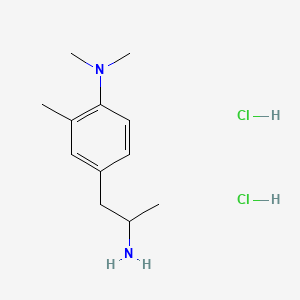

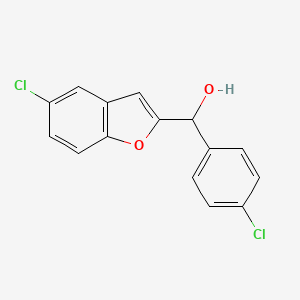

![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
